molecular formula C9H14N4O2 B2984922 3-(Azepane-1-carbonyl)-1,4-dihydro-1,2,4-triazol-5-one CAS No. 1436143-40-6

3-(Azepane-1-carbonyl)-1,4-dihydro-1,2,4-triazol-5-one

Cat. No.: B2984922
CAS No.: 1436143-40-6
M. Wt: 210.237
InChI Key: TUKDCRHZVSWNRC-UHFFFAOYSA-N
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Description

3-(Azepane-1-carbonyl)-1,4-dihydro-1,2,4-triazol-5-one is a heterocyclic compound that features both azepane and triazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepane-1-carbonyl)-1,4-dihydro-1,2,4-triazol-5-one typically involves the reaction of azepane derivatives with triazolone precursors. One common method involves the use of azepane-1-carbonyl chloride, which reacts with 1,4-dihydro-1,2,4-triazol-5-one under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Azepane-1-carbonyl)-1,4-dihydro-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or thiols replace the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives like alcohols or amines.

    Substitution: Substituted triazolone derivatives with various functional groups.

Scientific Research Applications

3-(Azepane-1-carbonyl)-1,4-dihydro-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Azepane-1-carbonyl)-1,4-dihydro-1,2,4-triazol-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Azepane-1-carbonyl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group.

    3-(Azepane-1-carbonyl)-4-methoxybenzene-1-sulfonyl chloride: Contains a methoxy group and a sulfonyl chloride moiety.

Uniqueness

3-(Azepane-1-carbonyl)-1,4-dihydro-1,2,4-triazol-5-one is unique due to its combination of azepane and triazolone rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(azepane-1-carbonyl)-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c14-8(7-10-9(15)12-11-7)13-5-3-1-2-4-6-13/h1-6H2,(H2,10,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKDCRHZVSWNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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